molecular formula C20H16F2N6O2 B2761901 (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105249-32-8

(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

Cat. No.: B2761901
CAS No.: 1105249-32-8
M. Wt: 410.385
InChI Key: VFHVBJPJAKZIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone: is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as difluorophenyl, furan, triazolo, and piperazinyl moieties[_{{{CITATION{{{1{Buy (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo4,3-b .... This compound is part of a broader class of heterocyclic compounds known for their diverse biological and pharmacological activities[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and ... - Springer](https://link.springer.com/article/10.1007/s13738-021-02231-x).

Mechanism of Action

Target of Action

The compound, (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone, is a complex molecule that likely interacts with a variety of targetsIt’s known that triazole compounds, which are part of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors .

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with a variety of enzymes and receptors . The presence of the furan ring and the difluorophenyl group may also contribute to the compound’s biological activity.

Biochemical Pathways

Triazole compounds are known to have diverse pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the triazole ring, which is known to readily bind with various enzymes and receptors in the biological system , suggests that this compound may have good absorption and distribution properties.

Result of Action

Given the diverse pharmacological activities of triazole compounds , it’s likely that this compound could have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the core triazolo[4,3-b]pyridazine ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative

Industrial Production Methods

On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the reduction of other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interactions with biological targets and pathways.

  • Medicine: : Investigating its potential as a therapeutic agent, possibly in the treatment of diseases such as cancer or inflammation.

  • Industry: : Use in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared to other triazolo derivatives and difluorophenyl compounds, highlighting its unique structural features and potential advantages. Similar compounds might include:

  • Triazolo[4,3-b]pyridazine derivatives: : Other compounds with similar core structures but different substituents.

  • Difluorophenyl derivatives: : Compounds containing the difluorophenyl group but with different heterocyclic or other substituents.

(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone .

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N6O2/c21-14-4-3-13(12-15(14)22)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHVBJPJAKZIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.